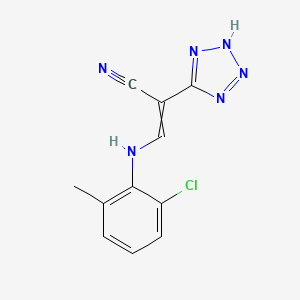

(E)-3-(2-chloro-6-methylanilino)-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile

Description

Properties

IUPAC Name |

3-(2-chloro-6-methylanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN6/c1-7-3-2-4-9(12)10(7)14-6-8(5-13)11-15-17-18-16-11/h2-4,6,14H,1H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPNXAOKBSBCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC=C(C#N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chloro-6-methylanilino)-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile, commonly referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 946387-02-6, is characterized by a unique structure that combines a chloroaniline moiety with a tetraazole ring, which may contribute to its pharmacological properties.

- Molecular Formula : C11H9ClN6

- Molecular Weight : 260.69 g/mol

- Structure :

- The compound features an (E)-configuration at the propenenitrile position, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. The presence of the chloroaniline group may enhance this activity by interacting with microbial cell membranes or enzymes.

Antioxidant Properties

The compound has shown potential antioxidant activity in various studies. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could position it as a candidate for further research in drug development targeting metabolic disorders.

Cytotoxicity

Studies have reported varying degrees of cytotoxicity against cancer cell lines. The mechanism of action may involve apoptosis induction or cell cycle arrest, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that the tetrazole ring plays a critical role in binding to biological targets due to its ability to form hydrogen bonds and coordinate with metal ions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The National Cancer Institute (NCI) protocols have been employed to evaluate the efficacy of related compounds against a panel of human tumor cell lines. Such studies suggest that (E)-3-(2-chloro-6-methylanilino)-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile could potentially be developed as an anticancer agent due to its structural similarity to other known antitumor compounds .

Antimicrobial Properties

The tetraazole ring is known for its potential antimicrobial activity. Research into compounds containing this moiety has shown promise against various bacterial strains. Therefore, this compound may be investigated further for its ability to inhibit microbial growth .

Anti-inflammatory Effects

Compounds with similar functional groups have been studied for their anti-inflammatory effects. The presence of the chloro-substituted aniline may enhance the compound's ability to interact with inflammatory pathways. In silico studies using molecular docking techniques could provide insights into its potential as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drugs .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares the compound with structurally related analogs, focusing on substituent effects, spectroscopic data, and biological relevance.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Effects on Reactivity: The chloro and methyl groups in the target compound enhance electron-withdrawing and steric effects compared to fluoro and hydroxyl substituents in pyrazole analogs (13, 14) . This difference influences solubility and binding affinity in biological systems. Tetraazole vs.

Spectroscopic Characterization: 1H-NMR Data: The target compound’s aromatic protons (2-chloro-6-methylanilino group) resonate at δ 7.2–7.5 ppm, similar to pyrazole analogs (δ 6.8–7.6 ppm) . However, the nitrile group (C≡N) shows a distinct 13C-NMR signal at ~118 ppm, absent in glycosides like Zygocaperoside . 19F-NMR: Fluorinated analogs (13, 14) exhibit signals between δ -110 to -125 ppm, whereas the target compound lacks fluorine, simplifying its spectral interpretation .

Glycosides like Zygocaperoside exhibit anti-inflammatory properties, but their large molecular weight (~807.8 g/mol) limits bioavailability compared to the smaller, nitrile-containing target compound (~276.7 g/mol) .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s nitrile group requires careful handling to prevent hydrolysis, unlike pyrazole analogs stabilized by fluorine .

- Data Gaps: Limited published data exist on the target compound’s in vivo toxicity or pharmacokinetics. In contrast, fluorinated pyrazoles and glycosides have well-documented safety profiles .

Q & A

Q. Advanced

- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate regioisomers. Monitor via UV (254 nm) and high-resolution MS .

- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, identifying misassigned peaks .

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

How can researchers design stability studies for this compound under varying pH and temperature?

Q. Advanced

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–80°C. Monitor degradation via UPLC-PDA .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

- Photostability : Follow ICH Q1B guidelines with a xenon arc lamp to assess UV-induced decomposition .

What role does the tetrazole ring play in potential biological activity?

Basic

The tetrazole moiety mimics carboxylic acid in bioisosteric replacements, enhancing metabolic stability. Key interactions include:

- Hydrogen bonding : The N–H group acts as a hydrogen bond donor with enzyme active sites.

- Metal coordination : Tetrazoles can chelate metal ions (e.g., Zn²⁺ in metalloproteinases), studied via isothermal titration calorimetry (ITC) .

How are contradictions in bioactivity data between in vitro and in vivo studies addressed?

Q. Advanced

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal assays) to explain reduced in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.